molecular formula C14H17N3O2 B3151997 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid CAS No. 725685-93-8

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B3151997
CAS No.: 725685-93-8
M. Wt: 259.3 g/mol
InChI Key: LIUJJVCUIDFKSW-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Supramolecular Architecture

Studies have shown the significance of various derivatives of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid in understanding hydrogen-bonded supramolecular structures. For instance, derivatives of this compound have been linked through hydrogen bonds into chains, sheets, and three-dimensional frameworks, offering insights into the molecular assembly and potential applications in crystal engineering and design (Portilla et al., 2007).

Reactivity and Synthesis

The compound and its related structures play a crucial role as intermediates in synthetic routes for the development of targeted molecules. For example, tert-butyl derivatives have been used as intermediates in the synthesis of mTOR-targeted PROTAC molecules, showcasing the utility of these compounds in medicinal chemistry and drug development (Zhang et al., 2022).

Hydrogen Bonding and Interaction Studies

Research has also explored the hydrogen-bonded chains and aggregates formed by 3-tert-butyl-5-amino-1H-pyrazol-1-yl derivatives. These studies contribute to our understanding of molecular interactions and the design of new materials with specific properties (Abonía et al., 2007).

Novel Synthesis Approaches

Innovative synthetic methods have been developed to create novel derivatives of pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of this compound derivatives in generating biologically relevant heterocycles. This underscores the compound's role in advancing synthetic organic chemistry (Quiroga et al., 2007).

NMR Crystallography and Drug Molecule Analysis

The compound has been utilized in groundbreaking work involving NMR powder crystallography for the determination of drug molecule structures, marking a significant advancement in analytical techniques for molecular characterization (Baias et al., 2013).

Properties

IUPAC Name

3-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-5-9(7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUJJVCUIDFKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-hydrazino-benzoic acid hydrochloride (200 g, 1.06 mol) and 4,4-dimethyl-3-oxo-pentanenitrile (146 g, 1.167 mol) in ethanol (2 L) was heated to reflux overnight. The reaction solution was evaporated under reduced pressure. The residue was purified by column chromatography to give 3-(5-amino-3-t-butyl-pyrazol-1-yl)-benzoic acid ethyl ester (116 g, 40%) as a white solid together with 3-(5-amino-3-t-butyl-pyrazol-1-yl)-benzoic acid (93 g, 36%). 3-(5-amino-3-t-butyl-pyrazol-1-yl)-benzoic acid and ethyl ester: 1H NMR (DMSO-d6): 8.09 (s, 1H), 8.05 (brd, J=8.0 Hz, 1H), 7.87 (br d, J=8.0 Hz, 1H), 7.71 (t, J=8.0 Hz, 1H), 5.64 (s, 1H), 4.35 (q, J=7.2 Hz, 2H), 1.34 (t, J=7.2 Hz, 3H), 1.28 (s, 9H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-hydrazinobenzoic acid hydrochloride (200 g, 1.06 mol) and 4,4-dimethyl-3-oxopentanenitrile (146 g, 1.167 mol) in EtOH (2 L) was heated at reflux overnight. The reaction solution was evaporated under reduced pressure. The residue was purified by column chromatography to give 3-(5-amino-3-t-butyl-pyrazol-1-yl)-benzoic acid ethyl ester (116 g, 40%) as a white solid together with 3-(5-amino-3-t-butyl-pyrazol-1-yl)benzoic acid (93 g, 36%). 3-(5-amino-3-t-butyl-pyrazol-1-yl)benzoic acid and ethyl ester. 1H NMR (400 MHz, DMSO-d6): δ 8.09 (s, 1H), 8.05 (brd, J=8.0 Hz, 1H), 7.87 (brd, J=8.0 Hz, 1H), 7.71 (t, J=8.0 Hz, 1H), 5.64 (s, 1H), 4.35 (q, J=7.2 Hz, 2H), 1.34 (t, J=7.2 Hz, 3H), 1.28 (s, 9H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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